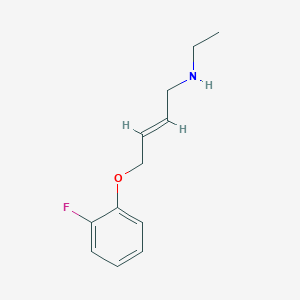![molecular formula C18H21ClO3 B5124162 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline and reducing the workload on the heart. In
作用機序
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and improves blood flow to the body. This compound also blocks the release of renin, which reduces the production of angiotensin II and aldosterone, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure, heart rate, and cardiac output. It also improves left ventricular function and reduces the risk of heart failure hospitalization and mortality. This compound has been shown to have a favorable effect on lipid metabolism, reducing the levels of triglycerides and increasing the levels of high-density lipoprotein cholesterol.
実験室実験の利点と制限
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. It has been extensively studied for its safety and tolerability in clinical trials. However, its use in lab experiments may be limited by its potential side effects, such as bradycardia, hypotension, and bronchospasm.
将来の方向性
There are several future directions for research on 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of interest is its potential use in treating anxiety disorders and migraine headaches. Another area of interest is its potential use in combination therapy with other medications for the treatment of heart failure. Future research could also explore the potential use of this compound in treating other cardiovascular diseases, such as atrial fibrillation and coronary artery disease.
Conclusion:
This compound is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. Its mechanism of action involves blocking the beta-1 receptors in the heart, reducing the workload on the heart, and improving blood flow to the body. This compound has been shown to have a favorable effect on lipid metabolism and reduce the risk of heart failure hospitalization and mortality. While its use in lab experiments may be limited by its potential side effects, this compound has several potential future directions for research, including its use in treating anxiety disorders, migraine headaches, and other cardiovascular diseases.
合成法
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene can be synthesized by reacting 2-chloro-4-methylbenzene with 4-(2-methoxyphenoxy)butyl lithium in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and hydrolyzed to obtain this compound.
科学的研究の応用
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its efficacy in treating hypertension, angina, and heart failure. It has been shown to reduce the risk of heart failure hospitalization and mortality in patients with heart failure. This compound has also been studied for its potential use in treating anxiety disorders and migraine headaches.
特性
IUPAC Name |
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-9-10-16(15(19)13-14)21-11-5-6-12-22-18-8-4-3-7-17(18)20-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNRJGUKJCYJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)